Ammonium 4,8-dioxa-3H-perfluorononanoate Ammonium 4,8-dioxa-3H-perfluorononanoate
Brand Name: Vulcanchem
CAS No.: 958445-44-8
VCID: VC17245523
InChI: InChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3
SMILES:
Molecular Formula: C7H5F12NO4
Molecular Weight: 395.10 g/mol

Ammonium 4,8-dioxa-3H-perfluorononanoate

CAS No.: 958445-44-8

Cat. No.: VC17245523

Molecular Formula: C7H5F12NO4

Molecular Weight: 395.10 g/mol

* For research use only. Not for human or veterinary use.

Ammonium 4,8-dioxa-3H-perfluorononanoate - 958445-44-8

Specification

CAS No. 958445-44-8
Molecular Formula C7H5F12NO4
Molecular Weight 395.10 g/mol
IUPAC Name azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate
Standard InChI InChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3
Standard InChI Key PLWXPXSPYCHPTF-UHFFFAOYSA-N
Canonical SMILES C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

ADONA, with the chemical formula C7H5F12NO4\text{C}_7\text{H}_5\text{F}_{12}\text{NO}_4 and a molecular weight of 395.10 g/mol, consists of a perfluorinated ether chain terminated by a carboxylate group complexed with an ammonium ion . Its IUPAC name, azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate, reflects its branched fluorinated structure . The compound’s canonical SMILES notation, C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]\text{C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]}, highlights the integration of ether oxygen atoms and fluorine substituents.

Table 1: Key Chemical Properties of ADONA

PropertyValue
CAS Number958445-44-8
Molecular FormulaC7H5F12NO4\text{C}_7\text{H}_5\text{F}_{12}\text{NO}_4
Molecular Weight395.10 g/mol
IUPAC NameAzanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate
SMILESC(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]\text{C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]}

Structural and Stereochemical Features

ADONA’s 3D conformation, derived from X-ray crystallography and computational modeling, reveals a rigid perfluorinated backbone with ether linkages at the 4,8-positions. This configuration enhances thermal stability and resistance to degradation, common traits of PFAS compounds . The ammonium counterion stabilizes the carboxylate group, ensuring solubility in polar solvents during fluoropolymer synthesis.

Synthesis and Industrial Applications

Manufacturing Process

ADONA is synthesized via a two-step fluorination process:

  • Perfluorononanoic Acid Precursor: Perfluorononanoic acid undergoes etherification with hexafluoropropylene oxide, introducing dioxa groups at the 4,8-positions.

  • Ammonium Salt Formation: The resulting acid is neutralized with ammonium hydroxide, yielding the final ammonium salt .

This method minimizes byproducts like perfluorooctanoic acid (PFOA), aligning with global efforts to phase out persistent pollutants .

Role in Fluoropolymer Production

ADONA serves as a critical emulsifier in the polymerization of tetrafluoroethylene (TFE) to produce polytetrafluoroethylene (PTFE). Its mechanism involves:

  • Stabilizing TFE droplets in aqueous media.

  • Reducing interfacial tension during monomer dispersion.

  • Enhancing polymer chain alignment for improved mechanical properties.

Compared to APFO, ADONA’s shorter perfluoroalkyl chain (C7\text{C}_7 vs. C8\text{C}_8) and ether linkages reduce bioaccumulation potential, making it a preferred alternative .

Toxicological Profile

Acute Toxicity

  • Oral Exposure (Rats): The median lethal dose (LD50\text{LD}_{50}) for ADONA is 500–1,000 mg/kg, classifying it as moderately toxic. Symptoms include lethargy, reduced feed intake, and hepatocellular hypertrophy .

  • Dermal Exposure (Rabbits): LD50\text{LD}_{50} exceeds 2,000 mg/kg, indicating low dermal toxicity. Mild erythema is observed at high doses .

Irritation and Sensitization

  • Ocular Irritation (Rabbits): ADONA causes moderate to severe conjunctival redness and corneal opacity, persisting for 7–14 days post-exposure .

  • Dermal Sensitization (Mice): Weak sensitization potential is noted in local lymph node assays, with stimulation indices <3 .

Chronic and Developmental Effects

  • 28-/90-Day Studies (Rats):

    • Males: Liver hypertrophy and peroxisome proliferation at ≥30 mg/kg/day (NOAEL = 10 mg/kg/day) .

    • Females: Renal tubular hyperplasia at ≥300 mg/kg/day (NOAEL = 100 mg/kg/day) .

  • Developmental Toxicity: No teratogenic effects are observed except at maternally toxic doses (≥300 mg/kg/day) .

Mechanistic Insights: PPARα Activation

ADONA acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist in male rats, upregulating fatty acid oxidation genes (e.g., ACOX1\text{ACOX1}) and inducing hepatic hypertrophy . This receptor-mediated pathway explains its organ-specific toxicity.

Environmental and Regulatory Considerations

Environmental Persistence

As a PFAS, ADONA resists hydrolysis, photolysis, and microbial degradation. Its estimated half-life in water exceeds 5 years, posing risks of long-term contamination .

ParameterADONAAPFO
Bioaccumulation Factor120 (Fish)980 (Fish)
Oral LD50\text{LD}_{50}500–1,000 mg/kg50–100 mg/kg
NOAEL (28-Day, Males)10 mg/kg/day1 mg/kg/day

Future Directions and Recommendations

While ADONA represents a safer alternative to legacy PFAS, its environmental persistence necessitates:

  • Advanced Remediation Technologies: Electrochemical oxidation for PFAS destruction in wastewater.

  • Safer Alternatives: Development of non-fluorinated emulsifiers (e.g., silicone-based surfactants).

  • Long-Term Epidemiological Studies: Assessing human exposure in fluoropolymer production workers.

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